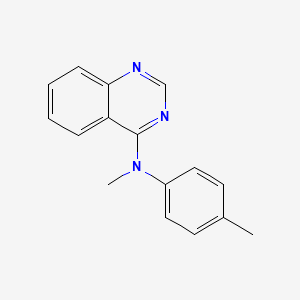
N-Methyl-N-(p-tolyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(p-tolyl)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-tolyl)quinazolin-4-amine typically involves the reaction of 4-methylbenzylamine with quinazoline derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-methylbenzylamine reacts with the quinazoline derivative in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(p-tolyl)quinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: It has shown promise in biological assays for its potential as an antimicrobial and anticancer agent.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(p-tolyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-Methylquinazoline: A derivative with a methyl group at the 4-position.
4-Aminoquinazoline: A derivative with an amino group at the 4-position.
Uniqueness
N-Methyl-N-(p-tolyl)quinazolin-4-amine is unique due to the presence of both a 4-methyl-phenyl group and a quinazoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
827030-64-8 |
|---|---|
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-methyl-N-(4-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)19(2)16-14-5-3-4-6-15(14)17-11-18-16/h3-11H,1-2H3 |
InChI-Schlüssel |
BKAPFJQADCYFEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
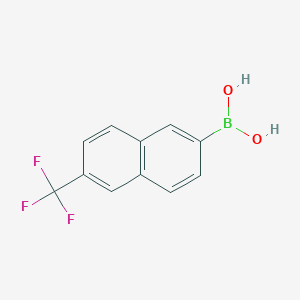
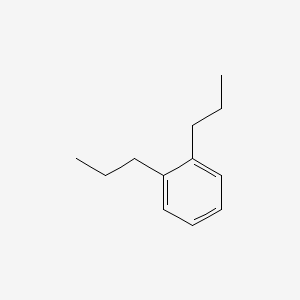

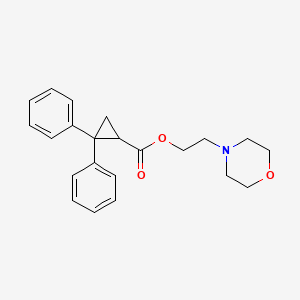
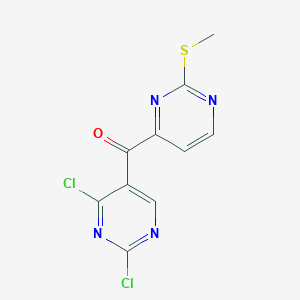
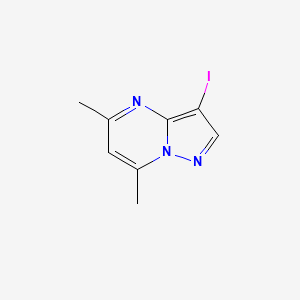
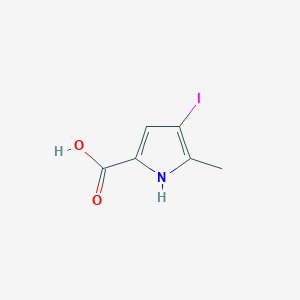
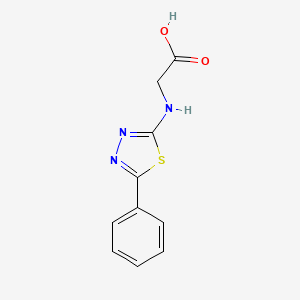
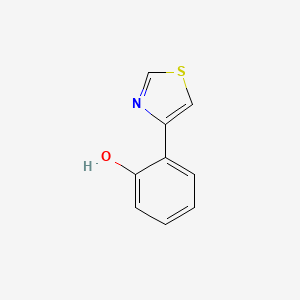
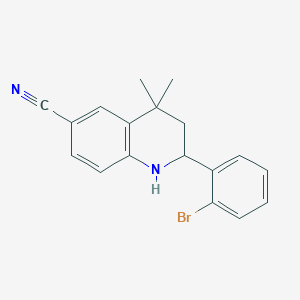
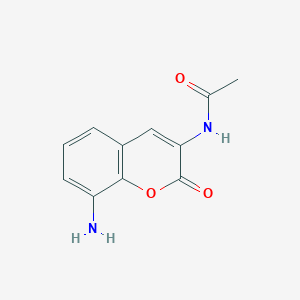
![(2r)-1-[(2-Hydroxyethyl)amino]propan-2-ol](/img/structure/B8737470.png)
![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)
